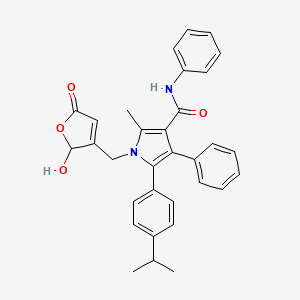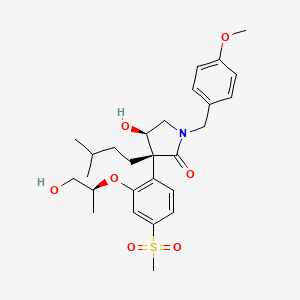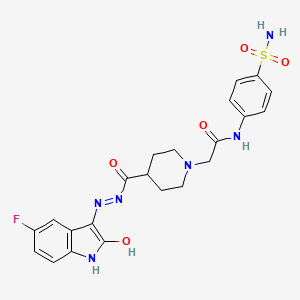
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) is an organic compound with the chemical formula C16H6Na4O12S4. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is known for its fluorescent properties. This compound is widely used as a fluorescent dye and pH indicator, and it also serves as a ligand in multifunctional metal-organic frameworks .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) can be synthesized via a one-step sulfonating reaction. This method involves the sulfonation of pyrene with sulfuric acid, followed by neutralization with sodium hydroxide to form the tetrasodium salt. This process is more convenient, effective, and eco-friendly compared to traditional methods .
Industrial Production Methods
In industrial settings, the synthesis of pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors, where the reaction parameters such as temperature, concentration, and reaction time are carefully controlled to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted pyrene compounds .
Aplicaciones Científicas De Investigación
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for detecting metal ions and other analytes.
Biology: The compound is employed in biological assays to study cellular processes and interactions.
Medicine: In medical research, pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) is used to develop diagnostic tools and imaging agents.
Industry: The compound is used in the production of fluorescent inks for anti-counterfeiting applications.
Mecanismo De Acción
The mechanism of action of pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) is primarily based on its fluorescent properties. The compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This fluorescence is influenced by the compound’s environment, such as pH and the presence of metal ions. The molecular targets and pathways involved include interactions with metal ions, proteins, and other biomolecules, which can alter the compound’s fluorescence characteristics .
Comparación Con Compuestos Similares
Similar Compounds
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) hydrate: This compound is similar in structure but contains additional water molecules.
Tetrasodium 1,3,6,8-pyrenetetrasulfonate: Another derivative with similar fluorescent properties.
Uniqueness
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) is unique due to its high water solubility and strong fluorescence. These properties make it particularly useful in aqueous environments and for applications requiring high sensitivity and specificity. Its ability to act as a ligand in metal-organic frameworks further distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C16H6Na4O12S4 |
|---|---|
Peso molecular |
610.4 g/mol |
Nombre IUPAC |
tetrasodium;pyrene-1,3,6,8-tetrasulfonate |
InChI |
InChI=1S/C16H10O12S4.4Na/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10;;;;/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 |
Clave InChI |
UZBIRLJMURQVMX-UHFFFAOYSA-J |
SMILES canónico |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12394627.png)

![(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide](/img/structure/B12394635.png)


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12394650.png)


